molecular formula C6H12ClN B6250260 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 100351-04-0

3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B6250260
CAS No.: 100351-04-0
M. Wt: 133.62 g/mol
InChI Key: DYBARUHCQJQQIT-UHFFFAOYSA-N
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Description

Overview of Dihydro-1H-pyrrole Ring Systems in Chemical Research

Dihydro-1H-pyrrole (pyrroline) ring systems are crucial intermediates and structural motifs in organic synthesis and medicinal chemistry. wikipedia.org As partially saturated analogues of the aromatic pyrrole (B145914) ring, they offer greater conformational flexibility and a different electronic profile, which can be advantageous in the design of bioactive molecules.

The 3-pyrroline (B95000) (2,5-dihydro-1H-pyrrole) scaffold is particularly notable. It contains a non-conjugated amine and an isolated carbon-carbon double bond, making it susceptible to a variety of chemical transformations at either functional group. Modern synthetic chemistry has developed numerous methods for accessing these rings, including ring-closing metathesis of diallylamines, phosphine-catalyzed annulations, and metal-catalyzed cyclization reactions. wikipedia.orgnih.govorganic-chemistry.org These methods allow for the creation of highly functionalized pyrroline (B1223166) derivatives for various research applications.

Significance of Substituted Pyrroles as Fundamental Chemical Scaffolds

The pyrrole ring and its derivatives, including dihydropyrroles, are fundamental scaffolds in medicinal chemistry due to their presence in a wide array of biologically active compounds. eurekaselect.comresearchgate.net Substitution on the pyrrole ring dramatically influences the molecule's physical, chemical, and biological properties. For instance, the introduction of methyl groups, as in 3,4-dimethyl-2,5-dihydro-1H-pyrrole, can impact steric interactions with biological targets and alter the compound's lipophilicity.

A notable example that underscores the significance of this specific structural class is the compound 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate , an alkaloid isolated from the plant Datura metel. researchgate.netnih.gov This natural product, which contains the same core heterocyclic ring as the subject of this article, has demonstrated potent antifungal activity against species of Aspergillus and Candida. researchgate.net In murine models of invasive aspergillosis, this compound was shown to increase survival rates and reduce fungal load in organ tissues, marking it as a potential lead compound for the development of new antifungal agents. nih.gov This discovery highlights the therapeutic potential embedded within the 3,4-dimethyl-2,5-dihydropyrrole scaffold.

The following table summarizes the biological significance of various substituted pyrrole and dihydropyrrole derivatives, illustrating the broad utility of this chemical class.

Compound ClassSubstitution PatternAssociated Biological Activity
Pyrrole DerivativesVaried aryl and alkyl groupsAnti-inflammatory, Antiviral, Antitumor, Antibacterial. eurekaselect.com
3,4-Dimethyl-1H-pyrrole-2-carboxamidesCarboxamide and carbohydrazide (B1668358) analoguesAntifungal, Antimicrobial. nih.gov
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazidesBenzohydrazide derivativesAntimycobacterial. mdpi.com
2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoateNatural product alkaloidAntifungal (Aspergillus, Candida). researchgate.netnih.gov
Pyrrolidine (B122466) DerivativesVicinal diaryl groupsVarious pharmacological properties. researchgate.net

Historical Context and Evolution of Research on 2,5-Dihydro-1H-pyrroles

The chemistry of pyrroles and their derivatives has a rich history dating back to the 19th century. The earliest and most enduring methods for pyrrole synthesis were established by German chemists during this period. The Paal-Knorr synthesis , first reported in 1884, remains one of the most straightforward and widely used methods for preparing pyrroles. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions, to form the pyrrole ring. organic-chemistry.orgalfa-chemistry.com

The mechanism involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole. wikipedia.org Dihydropyrrole derivatives can be considered intermediates in this process that are subsequently dehydrated. Alternatively, pyrroles can be selectively reduced to form dihydropyrroles (pyrrolines) or the fully saturated pyrrolidines. researchgate.net

Other classical methods include the Knorr pyrrole synthesis (1884), which utilizes an α-amino-ketone and a ketone, and the Hantzsch pyrrole synthesis , which involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine. eurekaselect.comresearchgate.net These foundational reactions provided chemists with the initial tools to access the pyrrole ring system and laid the groundwork for over a century of research into its derivatives. The evolution of this research has seen these classical methods modified for greater efficiency, milder conditions, and broader substrate scope. eurekaselect.comrgmcet.edu.in

Current Research Landscape and Emerging Areas of Investigation for this Compound Class

The synthesis of pyrroles and dihydropyrroles remains an active area of contemporary chemical research, driven by the continued discovery of new biological activities and material applications. nih.govtandfonline.com Modern synthetic organic chemistry has introduced a host of novel and sophisticated methods to construct these heterocyclic rings with high degrees of control and efficiency.

Recent advancements include:

Catalytic Methods: Transition metal catalysis, particularly with gold, rhodium, and palladium, has enabled the development of novel cyclization and annulation strategies to form substituted pyrroles and dihydropyrroles under mild conditions. eurekaselect.com

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form complex products, such as pyrroles, are highly valued for their efficiency and atom economy. scielo.br

Green Chemistry Approaches: The use of water as a solvent, solvent-free reaction conditions, and recyclable catalysts are increasingly being applied to classical reactions like the Paal-Knorr synthesis to create more environmentally benign processes. rgmcet.edu.inresearchgate.net

Asymmetric Synthesis: The development of methods to produce chiral, enantiomerically pure dihydropyrroles is a significant focus, as stereochemistry is often critical for biological activity.

For the 3,4-dimethyl-2,5-dihydro-1H-pyrrole class specifically, the discovery of the antifungal agent from Datura metel opens an important avenue of investigation. researchgate.netnih.gov Current and future research will likely focus on the synthesis of analogues of this natural product to explore structure-activity relationships (SAR) and develop more potent and less toxic antifungal drugs. The 3,4-dimethyl-2,5-dihydro-1H-pyrrole core serves as a valuable starting point for such medicinal chemistry programs. The synthesis of its hydrochloride salt would be a logical step in preparing these derivatives for biological screening.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

100351-04-0

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

3,4-dimethyl-2,5-dihydro-1H-pyrrole;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-5-3-7-4-6(5)2;/h7H,3-4H2,1-2H3;1H

InChI Key

DYBARUHCQJQQIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CNC1)C.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2,5-Dihydro-1H-pyrrole Frameworks

The construction of the 2,5-dihydro-1H-pyrrole ring system can be achieved through various synthetic strategies, primarily involving cyclization and multicomponent reactions.

Cyclization Reactions for Dihydro-1H-pyrrole Synthesis

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 2,5-dihydropyrroles. A prominent method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives. organic-chemistry.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole (B145914) or dihydropyrrole ring. wikipedia.org

Another significant cyclization approach is the ring-closing metathesis (RCM) of diallylamines, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst. This method allows for the formation of the unsaturated pyrroline (B1223166) ring from an acyclic precursor.

Multicomponent Reaction Approaches for Dihydropyrrole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. Various MCRs have been developed for the synthesis of polysubstituted pyrroles and their partially saturated analogues. For instance, a one-pot, three-component reaction between isocyanides, dialkyl acetylenedicarboxylates, and phenyl isocyanate can yield highly functionalized 2,5-dihydro-5-oxo-1H-pyrrole derivatives. researchgate.net These reactions often proceed through the formation of reactive intermediates that undergo subsequent cyclization to form the dihydropyrrole ring.

Specific Preparative Methods for 3,4-Dimethyl-2,5-dihydro-1H-pyrrole Hydrochloride and Related Structural Motifs

While a direct, detailed synthesis of this compound is not extensively documented in readily available literature, its synthesis can be conceptually derived from established methods for similar structures. A plausible route would involve the Paal-Knorr condensation of 3,4-dimethyl-2,5-hexanedione with a source of ammonia, such as ammonium (B1175870) chloride or by bubbling ammonia gas through the reaction mixture. The resulting 3,4-dimethyl-2,5-dihydro-1H-pyrrole could then be treated with hydrochloric acid to form the desired hydrochloride salt.

The synthesis of the related aromatic 3,4-dimethyl-1H-pyrrole has been achieved through a Diels-Alder reaction of 2,3-dimethylbutadiene with a sulfinylcarbamic acid methyl ester, which is generated in situ. researchgate.net Although this yields the fully aromatic pyrrole, it highlights a strategy for constructing the 3,4-dimethyl substituted five-membered ring.

For the synthesis of N-substituted 2,5-dimethylpyrroles, a one-pot, two-step process starting from 2,5-dimethylfuran (B142691) has been reported. This involves an acid-catalyzed ring-opening to 2,5-hexanedione, followed by a Paal-Knorr reaction with a primary amine. mdpi.com This methodology could potentially be adapted for the synthesis of the N-unsubstituted analogue.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency of dihydropyrrole synthesis, particularly through the Paal-Knorr reaction, can be significantly influenced by various reaction parameters. The choice of catalyst, solvent, and temperature plays a crucial role in maximizing the yield and minimizing side products.

Several modifications to the classical Paal-Knorr synthesis have been developed to improve its efficiency and applicability under milder, "greener" conditions. The use of various acid catalysts, including Brønsted and Lewis acids, has been explored to promote the condensation reaction. For instance, carrying out the Paal-Knorr condensation of hexane-2,5-dione with primary amines at room temperature under solvent- and catalyst-free conditions has been shown to be an effective and simple procedure with easy product separation. researchgate.net

The following table summarizes the optimization of various parameters for the Paal-Knorr synthesis of N-substituted pyrroles, which can be extrapolated to the synthesis of 2,5-dihydropyrroles.

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Formic AcidNoneRoom TemperatureNot specifiedHigh researchgate.net
NoneNoneRoom TemperatureNot specifiedGood researchgate.net
Acetic AcidWaterRefluxNot specifiedGood to Excellent researchgate.net
KHCO3CH2Cl2402.5-3.5 hGood to Excellent nih.gov

Derivatization and Analogue Development of 3,4-Dimethyl-2,5-dihydro-1H-pyrrole Structures

The 3,4-dimethyl-2,5-dihydro-1H-pyrrole scaffold can be further functionalized to generate a library of analogues with diverse properties.

Synthetic Approaches for Pyrrole Carboxamide and Carbohydrazide (B1668358) Analogues

The synthesis of pyrrole carboxamides and carbohydrazides from a 3,4-dimethyl-1H-pyrrole precursor has been reported, and these methods can likely be adapted for the 2,5-dihydro analogue. A facile one-pot, high-yielding reaction has been used to synthesize substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide analogues. nih.govresearchgate.net

For the synthesis of carboxamides, the general approach involves the reaction of a pyrrole carboxylic acid with an appropriate amine in the presence of a coupling agent. Alternatively, the pyrrole can be acylated to introduce a carbonyl group, which can then be converted to a carboxamide.

The preparation of carbohydrazides typically involves the hydrazinolysis of a corresponding ester. For example, a 3,4-dimethyl-1H-pyrrole-2-carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired carbohydrazide. nih.govresearchgate.net This carbohydrazide can then be further reacted with various aldehydes or ketones to form Schiff bases, expanding the diversity of the synthesized analogues. nih.gov

Regioselective and Stereoselective Functionalization Strategies

The presence of a double bond in the 3,4-dimethyl-2,5-dihydro-1H-pyrrole ring allows for a variety of regioselective and stereoselective functionalization reactions. These strategies are crucial for introducing specific chemical groups at desired positions with controlled spatial orientation, paving the way for the synthesis of complex molecules and potential drug candidates.

One common approach involves the stereoselective synthesis of 3,4-disubstituted pyrrolidines from dihydropyrrole precursors. For instance, intramolecular radical cyclizations can be employed to achieve trans-disubstituted pyrrolidines with high stereoselectivity. While not specific to the 3,4-dimethyl derivative, these methods highlight the potential for controlling the stereochemistry of substituents introduced to the pyrrolidine (B122466) ring derived from a dihydropyrrole.

Furthermore, the synthesis of functionalized pyrrolines can be achieved through various catalytic methods. Asymmetric gold-ligand cooperative catalysis has been shown to transform chiral or achiral propargylic sulfonamides into chiral 3-pyrrolines with excellent diastereoselectivities for the 2,5-cis products and good diastereoselectivities for the 2,5-trans isomers. Silver-catalyzed cyclization of allenic amino acids also provides a route to highly functionalized Δ3-pyrrolines with transfer of chiral information. These methods, while not starting from 3,4-dimethyl-2,5-dihydro-1H-pyrrole, demonstrate the feasibility of achieving high levels of stereocontrol in the synthesis of substituted dihydropyrroles.

Introduction of Diverse Chemical Functionalities onto the Dihydropyrrole Core

A variety of chemical functionalities can be introduced onto the dihydropyrrole core, expanding its synthetic utility. The reactivity of the double bond and the nitrogen atom are key to these transformations.

Functionalization can be achieved through reactions that modify the pyrrole ring itself or by introducing substituents at various positions. For example, N-alkylation of dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPPD) derivatives, which contain a dihydropyrrole moiety, has been reported to improve their solubility and modify their spectroscopic properties.

The synthesis of polysubstituted 2,5-dihydropyrrole derivatives can be accomplished through one-pot reactions, such as the triphenylphosphine-promoted reaction between dialkyl acetylenedicarboxylates and β-aminoketones. The resulting functionalized dihydropyrroles can be further modified, for instance, by oxidation to the corresponding pyrroles.

Moreover, the synthesis of 3,6-divinyl-substituted diketopyrrolopyrrole (DPP) compounds has been achieved through C-H functionalization of the methyl groups of 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione with various aromatic aldehydes. This demonstrates the possibility of functionalizing the alkyl substituents on the dihydropyrrole ring.

Reactivity Profiles and Mechanistic Analysis of Transformations

Understanding the reactivity of the 3,4-dimethyl-2,5-dihydro-1H-pyrrole scaffold is essential for predicting its behavior in chemical reactions and for designing novel synthetic routes. The interplay between the double bond and the nitrogen atom governs its electrophilic and nucleophilic character.

Electrophilic and Nucleophilic Reactions of the Partially Saturated Pyrrole Ring

The double bond in 3,4-dimethyl-2,5-dihydro-1H-pyrrole is susceptible to electrophilic attack. In electrophilic addition reactions, an electrophile adds across the double bond, leading to the formation of a more saturated pyrrolidine ring. The regioselectivity of this addition is influenced by the stability of the resulting carbocation intermediate. For conjugated dienes, electrophilic addition can lead to both 1,2- and 1,4-addition products, with the product ratio often depending on reaction conditions such as temperature. While 3,4-dimethyl-2,5-dihydro-1H-pyrrole is not a conjugated diene, the principles of carbocation stability would still apply to electrophilic additions to its double bond.

The nitrogen atom of the dihydropyrrole ring possesses a lone pair of electrons, rendering it nucleophilic. This allows for reactions with various electrophiles. However, the nucleophilicity of the pyrrole nitrogen can be influenced by substituents on the ring. For the synthesis of new diketopyrrolopyrrole derivatives, nucleophilic aromatic substitution reactions have been employed, where thiols and phenols act as nucleophiles attacking a perfluoroaromatic ring attached to the dihydropyrrole nitrogen. In some cases, electron-withdrawing groups on the pyrrole ring can activate it towards nucleophilic aromatic substitution.

Ring-Opening and Ring-Closing Reactions of Dihydropyrrole Derivatives

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including dihydropyrroles. For instance, Grubbs' second-generation ruthenium catalyst has been used to catalyze RCM reactions in aqueous media to form 3-pyrrolines.

Oxidation and Reduction Pathways of the Dihydro-1H-pyrrole Scaffold

The 2,5-dihydropyrrole ring can be oxidized to the corresponding aromatic pyrrole. For example, polysubstituted 2,5-dihydropyrroles prepared through one-pot synthesis can be easily oxidized to the corresponding pyrrole derivatives using chromium trioxide. The oxidation of 2,4-diaryl-5,5-dimethyl-1-pyrroline 1-oxides with concentrated nitric acid has also been reported to yield 3-hydroxy-1-pyrroline 1-oxides.

Reduction of the double bond in the dihydropyrrole ring leads to the formation of the corresponding saturated pyrrolidine. The reduction of various heteroaromatic compounds can be achieved using lithium in the presence of a proton source. The stability of 3,4-disubstituted pyrrolidine and pyrroline nitroxides towards reduction has been studied, with pyrrolidines being slightly more stable than the corresponding pyrrolines.

Investigation of Reaction Mechanisms for Novel Derivatives

The mechanism of reactions involving dihydropyrrole derivatives is crucial for understanding and optimizing these transformations. For instance, the mechanism of nucleophilic aromatic substitution on activated aromatic systems often involves the formation of a Meisenheimer complex.

In the context of cycloaddition reactions, the mechanism of the hetero-Diels-Alder reaction between 3-methylene-2,4-chromandione and methyl vinyl ether has been studied using Molecular Electron Density Theory (MEDT). Similarly, the mechanism of the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile to form a fused pyrrolidine ring has been proposed to proceed through a concerted pathway.

While specific mechanistic studies on reactions of this compound are not extensively detailed in the provided search results, the general principles of related reactions provide a framework for understanding its reactivity. For example, the mechanism of electrophilic addition to alkenes involves the formation of a carbocation intermediate, and the stability of this intermediate dictates the regiochemical outcome.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Specific ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) data for 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride could not be located. This data is essential for the detailed analysis of proton and carbon environments, stereochemical relationships, and connectivity within the molecule.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Published mass spectra detailing the molecular ion peak and fragmentation patterns for this compound are not available. This information is critical for confirming the molecular weight and deducing the structural components based on fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

An authoritative IR spectrum for this compound, which would identify characteristic vibrational frequencies for its functional groups (such as N-H, C-N, C=C, and C-H bonds), could not be found.

X-ray Crystallography for Solid-State Structure Determination

There is no evidence of a published crystal structure for this compound. X-ray crystallography data is necessary to determine its precise three-dimensional arrangement, bond lengths, and bond angles in the solid state.

Due to the lack of specific empirical data for the target compound, generating the requested detailed scientific article is not possible without compromising scientific accuracy and violating the explicit constraints of the prompt.

Application of Combined Spectroscopic Data for Unambiguous Structural Assignment

The definitive structural confirmation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. While individual methods provide valuable pieces of the structural puzzle, it is their combined interpretation that allows for an unambiguous assignment, eliminating isomeric possibilities and confirming the precise arrangement of atoms. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The hydrochloride form of the compound introduces specific spectral features, notably the protonation of the nitrogen atom. This results in the formation of a secondary ammonium (B1175870) ion within the five-membered ring, which significantly influences the electronic environment and, consequently, the spectroscopic output.

¹H NMR Spectroscopy

The ¹H NMR spectrum is crucial for identifying the number and connectivity of hydrogen atoms in the molecule. For this compound, the key is the molecule's symmetry. The presence of a plane of symmetry running through the nitrogen atom and the C3-C4 double bond renders the two methylene (B1212753) groups (at C2 and C5) and the two methyl groups (at C3 and C4) chemically equivalent.

Expected signals include:

A singlet for the four protons of the two equivalent methylene groups (C2-H₂ and C5-H₂). The protonation of the adjacent nitrogen atom withdraws electron density, causing these protons to be deshielded and to appear at a downfield chemical shift compared to the free base.

A singlet for the six protons of the two equivalent methyl groups (C3-CH₃ and C4-CH₃) attached to the double bond.

A broad singlet for the two protons attached to the positively charged nitrogen atom (N-H₂⁺). The broadness is due to quadrupolar relaxation and chemical exchange.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.5 - 4.0Singlet4HC2-H₂, C5-H₂ (Methylene protons)
~ 1.8 - 2.2Singlet6HC3-CH₃, C4-CH₃ (Methyl protons)
~ 9.0 - 11.0Broad Singlet2HN-H₂⁺ (Ammonium protons)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework. Again, due to the molecule's symmetry, only three distinct carbon signals are expected.

One signal for the two equivalent methylene carbons (C2 and C5). These are shifted downfield due to the adjacent protonated nitrogen.

One signal for the two equivalent sp²-hybridized olefinic carbons (C3 and C4).

One signal for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 55 - 60C2, C5 (Methylene carbons)
~ 125 - 130C3, C4 (Olefinic carbons)
~ 10 - 15C3-CH₃, C4-CH₃ (Methyl carbons)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound would be characterized by several key absorption bands. The most diagnostic of these is the broad and strong absorption associated with the N-H stretching of the secondary ammonium salt.

N-H₂⁺ Stretch: A very broad and strong band typically appearing in the 2400-2800 cm⁻¹ region is a hallmark of an amine salt. This is distinct from the sharper, weaker N-H stretch seen in the free amine around 3300-3400 cm⁻¹.

C=C Stretch: A medium intensity band around 1650-1680 cm⁻¹ corresponding to the stretching of the tetrasubstituted carbon-carbon double bond.

C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the methylene and methyl groups.

N-H Bend: A band in the 1500-1600 cm⁻¹ region for the bending vibration of the ammonium group.

Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~ 2400 - 2800Strong, BroadN-H₂⁺ Stretch (Ammonium Salt)
~ 1650 - 1680MediumC=C Stretch (Olefinic)
~ 2850 - 2980MediumC-H Stretch (Aliphatic)
~ 1500 - 1600MediumN-H Bend

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. When analyzed by techniques like Electron Ionization (EI), the hydrochloride salt typically fragments to show the molecular ion of the free base, 3,4-dimethyl-2,5-dihydro-1H-pyrrole. The molecular weight of the free base is 111.19 g/mol . The high-resolution mass spectrum would provide an exact mass consistent with the elemental formula C₇H₁₃N.

The unambiguous assignment of the structure of this compound is made by integrating these data sets.

Mass Spectrometry confirms the molecular mass of the core organic cation (111.19 amu).

IR Spectroscopy unequivocally identifies the presence of a secondary ammonium salt (broad N-H₂⁺ stretch) and a C=C double bond.

¹³C NMR shows only three carbon signals, confirming the high degree of symmetry in the carbon framework.

¹H NMR also indicates a symmetrical structure with only three types of protons. The chemical shifts of the methylene and N-H protons are consistent with a protonated nitrogen atom, and the integration values (4H, 6H, 2H) perfectly match the proposed structure.

Together, these analyses rule out other isomers, such as those with different substitution patterns on the pyrroline (B1223166) ring or isomers with an exocyclic double bond, which would exhibit more complex NMR spectra and different IR absorption patterns.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov This approach provides valuable insights into molecular stability, reactivity, and spectroscopic properties by calculating the electron density of a system. For pyrrole (B145914) derivatives, DFT calculations are instrumental in understanding the distribution of electrons within the molecule, particularly around the nitrogen atom and the π-system of the ring.

Research on related heterocyclic compounds demonstrates that DFT, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict molecular geometries and vibrational frequencies. nih.gov A key aspect of these electronic structure calculations is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial descriptors of chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For instance, in studies of various chromophores, the HOMO and LUMO energy values are calculated to understand their electronic and optical properties. nih.gov Similarly, for novel pyridine (B92270) derivatives, DFT calculations have been used to determine steric minimized energies and analyze bond lengths and angles. nih.gov While specific DFT calculation results for 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride are not extensively detailed in publicly available literature, the established methodologies provide a clear framework for how its electronic properties would be investigated. Such a study would reveal the influence of the methyl groups and the hydrochloride salt on the electronic environment of the dihydro-pyrrole ring.

Table 1: Representative Frontier Molecular Orbital Data for a Pyrrole-Related System (Note: Data is illustrative of DFT outputs for related heterocyclic compounds, not specific to this compound)

Compound/SystemEHOMO (eV)ELUMO (eV)Energy Gap (eV)Computational Method
DBTR (Reference Chromophore)-5.937-2.8673.070M06/6-311G(d,p) nih.gov
1,4-dihydropyridine derivative (a)-5.46-1.214.25B3LYP/6-31G(d) semanticscholar.org
1,4-dihydropyridine derivative (b)-5.49-1.254.24B3LYP/6-31G(d) semanticscholar.org

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling is essential for understanding its three-dimensional structure and conformational dynamics. Unlike the planar, aromatic pyrrole ring, the 2,5-dihydro-1H-pyrrole (also known as a 3-pyrroline) ring is non-planar due to the presence of two sp³-hybridized carbon atoms.

Conformational analysis of this compound would focus on identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. The pyrroline (B1223166) ring typically adopts a puckered or "envelope" conformation to relieve ring strain. The position of the methyl groups at the C3 and C4 positions, as well as the protonation at the nitrogen atom, significantly influences the preferred conformation.

Computational studies on similar cyclic structures, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, utilize Nuclear Magnetic Resonance (NMR) spectroscopy combined with quantum chemical calculations to determine predominant conformers in solution. mdpi.com For the title compound, a similar approach would involve calculating the potential energy surface as a function of the ring's puckering coordinates. This analysis would determine the relative energies of different envelope or twisted conformations and the transition states that separate them, providing insight into the molecule's flexibility at room temperature. The presence of the chloride counter-ion and its interaction with the protonated nitrogen would also be a critical factor in stabilizing specific conformations, particularly in the solid state.

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the chemical reactivity of a molecule and elucidating potential reaction pathways. By analyzing the electronic structure, these methods can identify the most likely sites for electrophilic or nucleophilic attack.

One common approach is the analysis of Frontier Molecular Orbitals (FMOs). The HOMO indicates regions of the molecule that are likely to act as an electron donor (nucleophile), while the LUMO points to regions that can accept electrons (electrophile). For this compound, the nitrogen atom's lone pair (even when protonated, it influences the electron density) and the C=C double bond are the primary centers of reactivity.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

Beyond predicting reactivity sites, quantum chemical calculations can model entire reaction pathways. This is achieved by locating the transition state (TS) structures that connect reactants to products and calculating their corresponding activation energies. For example, computational studies have been used to detail the reaction mechanisms of diradicals formed from the Myers-Saito cyclization of enyne-allenes, mapping out competing pathways like hydrogen atom transfer (HAT) and cyclization steps by computing the Gibbs free energy profile. researchgate.net A similar computational investigation for a reaction involving this compound, such as an addition reaction at the double bond, would involve calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable reaction pathway.

Computational Studies on Tautomeric Equilibria in Related Pyrrole Systems

Tautomerism, the interconversion of structural isomers through proton migration, is a critical phenomenon in many heterocyclic systems. mdpi.com While the saturated carbons in 3,4-dimethyl-2,5-dihydro-1H-pyrrole limit its own prototropic tautomerism, computational studies on related aromatic pyrrole systems provide significant insight into these equilibria. These studies are crucial as the relative stability of tautomers can dictate a molecule's biological activity and chemical properties. jst-ud.vn

Computational investigations have explored various types of prototropic conversions, including those between conjugated atoms within the pyrrole ring and between the ring and exocyclic functional groups. mdpi.com The effect of solvent can also be modeled using methods like the Polarizable Continuum Model (PCM), which can reveal shifts in tautomeric preference in different environments. researchgate.net

Table 2: Calculated Relative Gibbs Energies and Mole Fractions for Tautomers of Neutral 2-Aminopyrrole (Data adapted from a DFT study on a related pyrrole system to illustrate computational outputs)

TautomerRelative Gibbs Energy (ΔG in kJ mol-1 at 298.15 K)Mole Fraction (xi in %)
AP (Amino)0.099.78
IP13a (Imino)14.30.21
IP15a (Imino)22.20.01
AP56 (Amino)27.5<0.01
AP36 (Amino)28.3<0.01

Data from a study on 2-aminopyrrole. mdpi.com

Molecular Docking Simulations for Exploring Ligand-Target Interactions (non-clinical)

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. dntb.gov.ua In a non-clinical context, this method is invaluable for exploring the potential interactions of compounds like substituted pyrroles with biological targets, providing hypotheses about their mechanism of action at a molecular level.

Docking studies have been performed on a wide range of pyrrole derivatives to investigate their binding to various enzymes. These simulations help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The results are often quantified using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

For example, molecular docking of novel 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues into the active site of sterol 14α-demethylase, an important antifungal target, revealed their binding mode. The studies suggested that these compounds bind spontaneously within the enzyme's access channel, inhibiting its function. nih.govnih.gov In another study, newly synthesized 2,5-dimethyl-1H-pyrrol-1-yl derivatives were docked into the active sites of enoyl ACP reductase and dihydrofolate reductase (DHFR), two crucial enzymes in bacteria. The results showed significant binding interactions, corroborating the observed biological activity of the compounds. mdpi.comresearchgate.net These computational models are powerful tools for rational drug design, allowing for the virtual screening of compound libraries and the optimization of lead compounds for improved binding and selectivity. nih.gov

Table 3: Summary of Non-Clinical Molecular Docking Studies on Substituted Pyrrole Derivatives

Pyrrole Derivative ClassProtein TargetKey Findings from Docking SimulationReference
3,4-Dimethyl-1H-pyrrole-2-carboxamidesSterol 14α-demethylase (CYP51)Revealed spontaneous binding in the access channel away from the catalytic heme iron, suggesting a mechanism of inhibition. nih.govnih.gov
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazidesEnoyl ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR)Compounds showed favorable binding interactions within the active sites of both enzymes, explaining their dual inhibitory potential. mdpi.comresearchgate.net
Fused 1H-pyrroles and Pyrrolo[3,2-d]pyrimidinesEpidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)Designed compounds fit well into the ATP-binding pockets of both kinases, forming key hydrogen bonds and hydrophobic interactions. nih.gov
4-Amino-3-chloro-1H-pyrrole-2,5-dionesEGFR and VEGFR2The compounds demonstrated the potential to form stable complexes within the ATP-binding domains of the target kinases. nih.gov

Biochemical and Molecular Interaction Studies Mechanism Focused

Investigation of Molecular Targets within Biological Systems (in vitro)

In vitro research has identified several potential molecular targets for 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride and its analogues, implicating them in processes ranging from cell division to metabolic regulation. Dihydropyrrole derivatives have been investigated as inhibitors of human mitotic kinesin Eg5, a crucial motor protein for the formation of the bipolar spindle during mitosis. nih.govnih.gov Inhibition of the ATP kinase activity of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a significant target for anticancer therapies. nih.gov

Further studies on related dimethyl-pyrrole compounds have demonstrated inhibitory activity against other key enzymes. Specifically, certain derivatives have been identified as dual inhibitors of enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), both of which are vital enzymes in bacterial metabolic pathways. mdpi.comresearchgate.net In the context of cancer cell lines, a derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate, has been shown to inhibit the proliferation of colon and pancreatic cancer cells. nih.gov This suggests that molecular targets essential for cell growth and survival are affected. The antifungal properties of this same compound point towards molecular targets within fungal pathogens as well. nih.govresearchgate.net

Table 1: Investigated Molecular Targets of Dihydropyrrole Analogues

Molecular Target Biological System Investigated Effect Reference(s)
Human Mitotic Kinesin Eg5 Human Cancer Cells Inhibition of ATP kinase activity, mitotic arrest nih.gov, nih.gov
Enoyl ACP Reductase Bacteria Enzyme inhibition mdpi.com, researchgate.net
Dihydrofolate Reductase (DHFR) Bacteria Enzyme inhibition mdpi.com, researchgate.net
Undisclosed (Cell Proliferation) Human Cancer Cells (Colon, Pancreatic) Inhibition of proliferation
Undisclosed (Antifungal) Fungi (Aspergillus fumigatus) Inhibition of fungal growth nih.gov, researchgate.net

Mechanistic Studies of Enzyme Inhibition by Dihydropyrrole Analogues (e.g., sterol 14α-demethylase)

The enzyme sterol 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. wikipedia.orgnih.gov It is a major target for antifungal drugs. mdpi.com The enzyme catalyzes the removal of the 14α-methyl group from sterol precursors, a multi-step process involving oxidation and C-C bond cleavage. nih.govnih.gov

Research into Receptor Binding and Modulation at a Molecular Level

The dihydropyrrole scaffold is a component of molecules that have been shown to interact with various receptors. Studies have demonstrated that dihydropyrrole derivatives can act as antagonists for specific G protein-coupled receptors (GPCRs). For instance, dihydropyrrole[2,3-d]pyridine derivatives have been identified as potent and selective antagonists of the corticotropin-releasing factor-1 (CRF-1) receptor. nih.gov In silico docking studies for these compounds helped to formulate a hypothesis regarding their binding pocket within the receptor. nih.gov

Furthermore, other analogues, such as dihydropyrrol-2-one derivatives, have been developed as potent and selective antagonists for the mineralocorticoid receptor (MR), a nuclear receptor. researchgate.net In the realm of central nervous system receptors, pyrrole (B145914) analogues have been synthesized and evaluated for their binding affinities to dopamine (B1211576) D2, D3, and D4 receptors. researchgate.net Research into peptidomimetics containing a constrained pyrrolidine-like scaffold has revealed allosteric modulation of the dopamine D2 receptor. nih.govscilit.com Certain stereoisomers act as positive allosteric modulators, enhancing agonist binding, while their diastereomers can decrease agonist binding, indicating that subtle structural changes can produce opposite modulatory effects at the receptor level. nih.gov

Table 2: Receptor Interactions of Dihydropyrrole Analogues

Compound Class Receptor Target Type of Interaction Reference(s)
Dihydropyrrole[2,3-d]pyridine derivatives Corticotropin-Releasing Factor-1 (CRF-1) Antagonist nih.gov
Dihydropyrrol-2-one derivatives Mineralocorticoid Receptor (MR) Antagonist researchgate.net
Pyrrole analogues Dopamine D2, D3, D4 Receptors Binding affinity assessed researchgate.net
Pyrrolidine-like peptidomimetics Dopamine D2 Receptor Positive and negative allosteric modulation nih.gov

Elucidation of Molecular Mechanisms of Action in Cellular Systems (excluding human/clinical outcomes)

In cellular systems, dihydropyrrole analogues have been shown to exert their effects by modulating fundamental processes such as the cell cycle and apoptosis. Studies on dihydropyrrol-2-ones in cancer cell lines revealed that these compounds can act as potent G0/G1-phase arresting agents. acs.org This cell cycle arrest is induced by altering the levels of key regulatory proteins; specifically, the compounds were found to increase the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, while simultaneously decreasing the levels of cyclin D1. acs.org This cascade of molecular events effectively halts cell cycle progression at the G0/G1 checkpoint and leads to the induction of apoptosis. acs.org

Other related compounds, such as certain pyrrole-indole hybrids, have been observed to induce cell cycle arrest at a different phase, the G2/M transition. nih.gov This indicates that variations in the pyrrole structure can lead to different specific molecular interventions within the cell cycle machinery. Another investigated mechanism involves the activation of certain pyrrole-containing prodrugs, like dithiolopyrrolones, by cellular reductants. nih.gov Once reduced inside the cell, these molecules can chelate metal ions, thereby disrupting essential metal homeostasis and leading to broad-spectrum antimicrobial effects. nih.gov Additionally, in vitro cytotoxicity studies using RAW cells have been conducted on 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate to establish its effects at the cellular level. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis Based on Molecular Interactions

Structure-activity relationship (SAR) studies of dihydropyrrole derivatives have been crucial in understanding how specific structural features influence their interaction with molecular targets and, consequently, their biological activity.

For dihydropyrrole derivatives acting as inhibitors of the mitotic kinesin Eg5, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed. nih.govnih.gov These models indicate that ligand binding in the hydrophobic part of the inhibitor-binding pocket is critical for potent binding and selectivity. nih.gov

In the case of dihydropyrrol-2-ones with cytotoxic activity, SAR analysis has shown that certain substituents are crucial for potency. acs.org For example, against RKO colon cancer cells, a vanillyl group (3-methoxy-4-hydroxyphenyl) at the R4 position was identified as a key feature for increasing cytotoxicity. acs.org The biological effects of substituents at other positions (R1-R3) were found to be highly dependent on their specific combination, highlighting complex synergistic interactions. acs.org

SAR studies on pyrrole derivatives as inhibitors of metallo-β-lactamases revealed that the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and an N-benzyl side chain on the pyrrole ring are important for inhibitory potency against various enzyme subclasses. nih.gov For pyrrole derivatives targeting dihydroorotate (B8406146) dehydrogenase, molecular docking studies have shown that the number and type of interactions, such as alkyl-type hydrophobic interactions and hydrogen bonds, correlate with inhibitory activity. sdiarticle5.com More active ligands were observed to occupy more hydrophobic pockets within the enzyme's active site. sdiarticle5.com

Table 3: Summary of Key SAR Findings for Dihydropyrrole Analogues

Compound Series Target Key Structural Features for Activity Reference(s)
Dihydropyrrol-2-ones Cancer Cells (RKO) A 3-methoxy-4-hydroxyphenyl group at the R4 position is crucial for cytotoxicity. acs.org
2-amino-1H-pyrrole-3-carbonitriles Metallo-β-lactamases 3-carbonitrile, 4,5-diphenyl, and N-benzyl groups are important for potency. nih.gov
Dihydropyrrole derivatives Mitotic Kinesin Eg5 Binding in the hydrophobic region of the inhibitor pocket enhances potency. nih.gov, nih.gov
Pyrrole derivatives Dihydroorotate Dehydrogenase Increased number of hydrophobic (alkyl) interactions and hydrogen bonds correlates with higher activity. sdiarticle5.com

Applications As Chemical Scaffolds and in Material Science

Utilization of 3,4-Dimethyl-2,5-dihydro-1H-pyrrole as a Building Block in Organic Synthesis

The 3,4-dimethyl-1H-pyrrole framework, the aromatic precursor to 3,4-dimethyl-2,5-dihydro-1H-pyrrole, is a valuable heterocyclic scaffold in organic synthesis. researchgate.netcymitquimica.com Its specific substitution pattern makes it a unique component in the synthesis of more complex molecules. researchgate.net The synthesis of the 3,4-dimethyl-1H-pyrrole core can be efficiently achieved through a Diels-Alder reaction involving 2,3-dimethylbutadiene. researchgate.net This pyrrole (B145914) derivative serves as a precursor for creating a variety of compounds, including those with potential pharmacological relevance. researchgate.net

While direct synthetic applications of the 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride are less commonly documented, the 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) structure is a recognized intermediate. lookchem.com This partially saturated ring system offers distinct reactivity compared to its aromatic pyrrole counterpart, allowing for reactions such as addition to the double bond. The hydrochloride salt form enhances its stability and solubility in certain solvents, making it a convenient precursor for various synthetic transformations. For instance, general dihydropyrrole structures are used in the synthesis of more complex nitrogen-containing heterocycles. nih.gov

The combination of the dimethyl substitution and the dihydropyrrole core provides a bifunctional building block. The methyl groups can influence the steric and electronic properties of the molecule and its derivatives, while the secondary amine and the double bond of the dihydropyrrole ring offer sites for further functionalization.

Development of Functional Derivatives for Chemical Probes and Reagents

The development of functional derivatives from pyrrole scaffolds is a significant area of research for creating chemical probes and reagents. By introducing various substituents, the core pyrrole structure can be tailored for specific applications. For example, N-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione have been synthesized and studied. nih.gov These syntheses often involve reactions with anhydrides, such as 2,3-dimethylmaleic anhydride, to produce cyclic imides. nih.gov

The general strategy of modifying pyrrole rings is central to creating molecules with desired properties. One-pot synthesis methods have been developed to produce highly functionalized pyrrole derivatives, which are valuable scaffolds in medicinal chemistry. chemistryviews.org These methods can involve cycloaddition reactions followed by oxidation to yield polysubstituted pyrroles. chemistryviews.org While specific examples for 3,4-dimethyl-2,5-dihydro-1H-pyrrole as a chemical probe are not extensively detailed in the available literature, the principles of derivatization are broadly applicable. Functional groups can be introduced at the nitrogen atom or through reactions involving the double bond to attach fluorophores, affinity tags, or reactive groups, thereby converting the basic scaffold into a specialized chemical tool.

Table 1: Examples of Synthesized Pyrrole Derivatives

Derivative Class Synthetic Precursors Key Reaction Type
N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones N³-substituted amidrazones, 2,3-dimethylmaleic anhydride Condensation / Cyclization
Polysubstituted pyrroles Azomethine ylides, N-alkyl maleimide 1,3-dipolar cycloaddition

This table illustrates general synthetic strategies for pyrrole derivatives that could be adapted for the target compound.

Potential in Polymer Chemistry and Advanced Material Science

In polymer science, pyrrole and its derivatives are primarily known as precursors to conducting polymers, most notably polypyrrole (PPy). researchgate.netnih.gov The properties of these polymers can be finely tuned by substituting the pyrrole monomer. The inclusion of methyl groups at the 3 and 4 positions, as in 3,4-dimethyl-1H-pyrrole, significantly impacts the resulting polymer's characteristics. researchgate.net

When 3,4-dimethyl-1H-pyrrole is copolymerized with unsubstituted pyrrole, it can block the β-positions in the polymer network. researchgate.net This blockage reduces cross-linking, which in turn affects the electro-mechanical properties of the polymer, such as increasing electrochemical creep. researchgate.net The use of a dihydropyrrole monomer like 3,4-dimethyl-2,5-dihydro-1H-pyrrole would introduce saturated units into the polymer backbone, disrupting the conjugation and altering the electronic and mechanical properties in different ways compared to its aromatic counterpart. Such a modification would likely decrease conductivity but could enhance flexibility or processability.

The development of advanced materials from pyrrole derivatives also includes diketopyrrolopyrrole (DPP) pigments, which are known for their strong light absorption and emission properties. New DPP scaffolds containing methyl groups at the 3,6-positions have been synthesized, serving as precursors for divinyl-substituted DPP compounds with applications in organic electronics. acs.org

Electrochemical Studies of Dihydropyrrole Derivatives

The electrochemical behavior of pyrrole derivatives is fundamental to their application in conducting polymers and electrochromic devices. mdpi.com The electrochemical polymerization of pyrrole monomers is a common method to produce stable, thin films on electrode surfaces. rsc.org Cyclovoltammetric studies reveal the oxidation and reduction potentials of these molecules, which are crucial for understanding their electronic properties. rsc.org

For substituted pyrroles, the nature and position of the substituent affect the electrochemical behavior. For instance, copolymers of pyrrole with N-methylpyrrole or 3-methylpyrrole show conductivities and redox potentials that are intermediate to those of the respective homopolymers. mdpi.com The introduction of methyl groups generally influences the oxidation potential and the properties of the resulting polymer film. mdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
3,4-dimethyl-1H-pyrrole
2,5-dihydro-1H-pyrrole (3-Pyrroline)
2,3-dimethylbutadiene
3,4-dimethyl-1H-pyrrole-2,5-dione
2,3-dimethylmaleic anhydride
N-alkyl maleimide
Polypyrrole (PPy)
Diketopyrrolopyrrole (DPP)
N-methylpyrrole
3-methylpyrrole
1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP)

Future Research Directions and Methodological Advances

Exploration of Novel and Green Synthetic Methodologies for Dihydropyrroles

The synthesis of dihydropyrrole derivatives is moving beyond traditional methods like the Paal-Knorr, Hantzsch, and Knorr syntheses, which often require harsh conditions or volatile and less recyclable solvents like acetic acid. semanticscholar.org The future of synthesizing compounds like 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride lies in the adoption of novel and green synthetic strategies that prioritize atom economy, energy efficiency, and reduced environmental impact. semanticscholar.org

Key areas for future exploration include:

Multi-component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product that contains significant portions of all reactants, are inherently atom-economical and efficient. The development of new MCRs could provide a direct and streamlined route to highly substituted dihydropyrroles. rsc.org For instance, a green and atom-economical synthesis of functionalized 2-pyrrolines has been achieved through a multi-component tandem [2+2+1] annulation reaction of aldehydes, glycine (B1666218) ester hydrochloride, and benzoylacetonitrile. rsc.org

Eco-friendly Catalysis: Research is shifting towards the use of inexpensive, non-toxic, and reusable catalysts. Manganese (II) nitrate (B79036) has been demonstrated as a cost-effective and efficient catalyst for the synthesis of polysubstituted dihydro-2-oxypyrroles under ambient conditions. ui.ac.id Similarly, solid-phase organic catalysts like sulfamic acid are gaining popularity for preparing tetra-substituted pyrroles. ekb.eg Future work could adapt these catalytic systems for the synthesis of this compound.

Alternative Energy Sources: The use of ultrasound and microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions by avoiding high temperatures that can cause side reactions. semanticscholar.org For example, ultrasound has been successfully used in the lactic acid-mediated synthesis of pyrrole (B145914) derivatives to increase the reaction rate. semanticscholar.org

Sustainable Feedstocks: An ultimate goal of green chemistry is the use of renewable resources. Catalytic methods that can convert biomass-derived materials, such as levulinic acid, into N-heterocycles represent a promising frontier. frontiersin.org

Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Dihydropyrrole Synthesis

ParameterTraditional Methods (e.g., Paal-Knorr)Green Methodologies
SolventsOften require harsh acids (e.g., acetic acid) semanticscholar.orgMilder, recyclable acids (e.g., lactic acid), or solvent-free conditions semanticscholar.orgmdpi.com
CatalystsBrønsted or Lewis acids semanticscholar.orgReusable heterogeneous catalysts, inexpensive metal salts (e.g., Mn(NO₃)₂) ui.ac.idmdpi.com
Energy InputConventional heating, often for extended periodsMicrowave, ultrasound, ambient temperatures semanticscholar.org
Atom EconomyModerate; may involve multiple steps and protecting groupsHigh, especially in multi-component reactions rsc.org
Environmental ImpactHigher waste generation, use of hazardous materialsReduced waste, use of non-toxic materials, simpler work-up ui.ac.id

Development of Advanced Analytical Techniques for Real-Time Monitoring of Reactions

Understanding and optimizing the synthesis of this compound requires precise control over reaction parameters. The development and application of Process Analytical Technology (PAT) are crucial for moving from static, endpoint analysis to dynamic, real-time understanding of reaction kinetics, intermediate formation, and impurity profiles. nih.gov

Future advancements will likely integrate the following techniques for in-line and online monitoring:

Spectroscopic Methods: Techniques like Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous, real-time data on the concentration of reactants, intermediates, and products without requiring sample extraction. nih.govnih.gov For instance, Raman spectroscopy has been successfully interfaced with continuous-flow reactors to monitor product formation by tracking unique, intense bands. nih.gov The implementation of ultrafast 2D NMR methods allows for the detailed dynamic analysis of complex organic reactions, enabling the confirmation of postulated intermediates and the discovery of new ones. nih.gov

Online Chromatography: Interfacing high-performance liquid chromatography (HPLC) directly with the reactor allows for automated sampling and analysis of reaction mixtures. This is particularly valuable for complex slurries or reactions where spectroscopic methods may be insufficient. acs.org This approach provides real-time compositional information, which is critical for process control and optimization. acs.org

Integrated Multi-PAT Systems: The most powerful approach involves the integration of multiple, orthogonal analytical tools (e.g., NMR, UV/Vis, IR, and UHPLC). researchgate.net Such systems provide a comprehensive, data-rich picture of the reaction, enabling advanced data analysis models to quantify products, intermediates, and impurities simultaneously at various points in a synthetic pathway. researchgate.net

Table 2: Advanced Analytical Techniques for Real-Time Reaction Monitoring

TechniquePrincipleAdvantages for Dihydropyrrole SynthesisLimitations
Raman SpectroscopyInelastic scattering of monochromatic light, sensitive to vibrational modes.Non-invasive, can be used with fiber optic probes, good for aqueous and non-aqueous systems. nih.govRequires relatively concentrated samples (>0.25 M), signal scattering in heterogeneous mixtures. nih.gov
FTIR SpectroscopyAbsorption of infrared radiation corresponding to molecular vibrations.Provides rich structural information, widely applicable.Water absorption can be problematic, probe window material selection is critical.
Real-Time NMRNuclear spin transitions in a magnetic field.Provides detailed structural and quantitative information, can identify unknown intermediates. nih.govLower sensitivity, higher equipment cost, requires flow-through cell.
Online HPLC/UHPLCChromatographic separation followed by detection.Excellent for complex mixtures and slurries, provides quantitative data on multiple components. acs.orgNot truly "in-situ", involves sample extraction and dilution, potential for line clogging. acs.org

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry offers a powerful toolkit for predicting the properties, reactivity, and spectral characteristics of molecules like this compound before they are synthesized. As computational power increases, the refinement of these models will provide ever more accurate and reliable data, accelerating research and reducing the need for trial-and-error experimentation.

Future research in this area will focus on:

Density Functional Theory (DFT) Studies: DFT is a robust method for studying electronic structure, stability, and reactive sites. mdpi.com Future models will more accurately predict reaction pathways, transition states, and kinetic parameters for the synthesis of substituted dihydropyrroles. nih.gov These studies can elucidate the stability of various isomers and the aromaticity of related pyrrole structures, which can inform synthetic strategies. nih.govresearchgate.net

Predictive Reactivity Models: Developing models that correlate computed parameters with experimental reactivity is a key goal. For example, models have been created to predict the site-selectivity of metalation reactions in N-heterocycles based on calculated pKa values. researchgate.net Other models use parameters like electron affinity to robustly predict the reactivity of N-heteroaryl compounds with biological nucleophiles like thiols. acs.org Applying these concepts could predict the reactivity of the dihydropyrrole ring system.

Ab Initio Nanoreactors: This first-principles molecular dynamics simulation method can discover novel reaction pathways by applying non-equilibrium forces. acs.org Used in a retrosynthetic manner, this approach can uncover non-intuitive precursors and formation pathways for N-heterocycles, potentially leading to entirely new synthetic strategies. acs.org

Table 3: Key Parameters in Computational Models for Dihydropyrroles

Computational MethodPredicted Property/ParameterRelevance to this compound
DFT (e.g., B3LYP)Optimized geometry, vibrational frequencies, reaction energies, transition states. mdpi.comnih.govPredicts the most stable conformation, IR/Raman spectra, and feasibility of synthetic routes.
pKₐ CalculationsAcidity of N-H and C-H protons.Predicts sites of deprotonation and reactivity with bases. researchgate.net
NICS (Nucleus-Independent Chemical Shift)Aromaticity/anti-aromaticity of the ring system. nih.govProvides insight into the electronic structure and stability of the dihydropyrrole ring.
Frontier Molecular Orbital (FMO) AnalysisHOMO/LUMO energies and distributions.Predicts reactivity in cycloaddition and nucleophilic/electrophilic reactions. nih.gov

Deeper Understanding of Molecular Recognition and Interaction Mechanisms

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is the foundation of supramolecular chemistry and many biological processes. wikipedia.org The pyrrole NH group is a well-known hydrogen bond donor, making pyrrole-containing structures excellent candidates for anion recognition. taylorfrancis.com While the 2,5-dihydropyrrole ring in the target compound lacks the aromaticity of pyrrole, the N-H group remains a potential hydrogen bond donor.

Future research should aim to:

Characterize Host-Guest Chemistry: Systematically investigate the ability of this compound and its derivatives to act as "hosts" for various anionic or neutral "guest" molecules. libretexts.org This involves studying the binding affinities and selectivities for different guests in various solvents.

Elucidate Binding Modes: Utilize techniques like 1H NMR titration and X-ray crystallography to determine the precise binding modes. mdpi.com This will reveal how the methyl groups and the reduced nature of the ring influence its recognition properties compared to simpler pyrroles. The interplay of hydrogen bonding, van der Waals forces, and electrostatic interactions will be key to understanding these complexes. wikipedia.org

Design Supramolecular Assemblies: Explore the self-assembly of dihydropyrrole derivatives into larger, ordered structures like 1D columns or porous networks, potentially driven by hydrogen bonding between the pyrrole N-H and a suitable acceptor on an adjacent molecule. nih.gov The preorganized arrangement of hydrogen bonding sites is a key feature in the self-recognition of related dipyrrinone structures. taylorfrancis.com

Unexplored Applications in Emerging Fields of Chemical Science

While pyrrole and pyrrolidine (B122466) derivatives are well-established in medicinal chemistry, the specific potential of this compound is largely untapped. researchgate.netnih.gov Future research could pivot this simple building block towards applications in new and emerging areas.

Potential unexplored applications include:

Materials Science: Nitrogen-containing heterocycles are increasingly used in the development of functional materials such as polymers, dyes, and organic conductors. The dihydropyrrole core could be functionalized with polymerizable groups to create novel polymers or incorporated into larger conjugated systems for optoelectronic applications.

Organocatalysis: The pyrrolidine ring is a cornerstone of many successful organocatalysts (e.g., proline). The dihydropyrrole scaffold could serve as a precursor to new chiral catalysts for asymmetric synthesis, a field of immense importance. nd.edu

Ligand Development: As with many N-heterocycles, dihydropyrrole derivatives could serve as ligands in transition-metal catalysis. frontiersin.org The electronic properties and steric profile, tunable by the methyl groups, could lead to catalysts with unique reactivity or selectivity.

Corrosion Inhibitors: Nitrogen heterocycles have demonstrated utility as corrosion inhibitors for metals. The potential of substituted dihydropyrroles in this industrial application warrants investigation.

Q & A

Basic: What are the recommended synthetic routes for 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of substituted amines or ketones under acidic conditions. For example, a modified Paal-Knorr pyrrole synthesis can be employed using γ-diketones and ammonium acetate, followed by HCl treatment to form the hydrochloride salt . Optimization includes:

  • Temperature Control: Maintain 60–80°C to avoid side reactions.
  • Catalyst Use: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance yield by stabilizing intermediates.
  • Post-Synthesis Purification: Recrystallization in ethanol/water (3:1 v/v) achieves >95% purity .

Advanced: How can contradictions in NMR data for dihydropyrrole derivatives be resolved during structural characterization?

Methodological Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) arise from dynamic ring puckering or solvent effects. Strategies include:

  • Variable-Temperature NMR: Conduct experiments at 25°C and −40°C to observe conformational locking.
  • COSY and NOESY: Identify through-space couplings to confirm substituent positions.
  • X-ray Crystallography: Use SHELXL for refinement to resolve ambiguities in ring geometry .
  • DFT Calculations: Compare experimental shifts with computed values (e.g., B3LYP/6-31G*) .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm proton environments (e.g., dihydropyrrole CH₂ groups at δ 3.2–3.8 ppm) and carbon hybridization .
  • IR Spectroscopy: Identify N–H stretches (~3400 cm⁻¹) and aromatic C–H bends (700–800 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl at m/z 35.5) .
  • Elemental Analysis: Ensure C, H, N, Cl percentages align with theoretical values (±0.3%) .

Advanced: How are structure-activity relationships (SAR) studied for pyrrole derivatives in anticancer research?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with methyl, phenyl, or halide groups at positions 3 and 4 to assess cytotoxicity.
  • In Vitro Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays; report IC₅₀ values (e.g., 8–15 µM for active compounds) .
  • Mechanistic Studies:
    • Apoptosis Markers: Measure caspase-3 activation via Western blot.
    • ROS Generation: Use DCFH-DA fluorescence to quantify oxidative stress .
  • Computational Modeling: Dock compounds into kinase active sites (e.g., VEGFR-2) using AutoDock Vina to predict binding affinities .

Basic: How should solubility and stability studies be designed for hydrochloride salts in physiological conditions?

Methodological Answer:

  • Solubility Profiling: Use shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Measure via UV-Vis at λ_max (e.g., 265 nm).
  • Stability Tests:
    • Thermal Stability: Incubate at 25°C, 37°C, and 50°C for 72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
    • Photostability: Expose to UV light (320–400 nm) for 48 hours; track decomposition products .
  • Lyophilization: For long-term storage, lyophilize at −80°C and validate stability over 12 months .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (Gaussian 09, B3LYP/6-311++G**) to identify electrophilic sites.
  • Molecular Electrostatic Potential (MESP): Map charge distribution to predict attack by nucleophiles (e.g., amines at δ+ carbons) .
  • Kinetic Studies: Use Eyring plots to compare activation energies (ΔG‡) for substitutions at varying temperatures .

Basic: What are the key considerations for crystallizing dihydropyrrole derivatives for X-ray analysis?

Methodological Answer:

  • Solvent Choice: Use slow evaporation from ethanol or acetone to grow single crystals.
  • Cryoprotection: Flash-cool crystals in liquid N₂ with 20% glycerol.
  • Data Collection: Collect high-resolution (<1.0 Å) data using synchrotron radiation. Refine with SHELXL-2018/3, ensuring R-factor < 5% .

Advanced: How do researchers address conflicting bioactivity data across pyrrole derivative studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from PubChem and ChEMBL to identify trends (e.g., logP vs. IC₅₀ correlations).
  • Assay Standardization: Re-test compounds under uniform conditions (e.g., 48-hour exposure, 10% FBS media).
  • Counter-Screening: Eliminate false positives via toxicity assays (e.g., hemolysis tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.